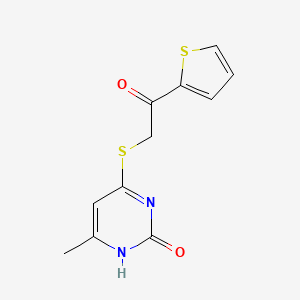

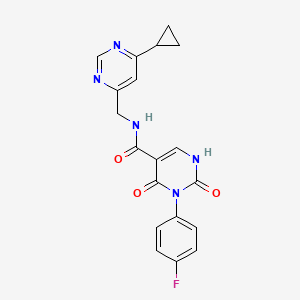

![molecular formula C32H50O13 B2683838 methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate CAS No. 41679-97-4](/img/structure/B2683838.png)

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-O-甲基莫罗尼苷是一种从山茱萸果实中提取的环烯醚萜苷,山茱萸是一种常用中药材 。这种化合物因其潜在的治疗特性及其在各种生物过程中的作用而受到关注。

作用机制

7-O-甲基莫罗尼苷的作用机制涉及其与各种分子靶标和途径的相互作用:

抗氧化活性: 该化合物清除自由基并通过捐赠电子来减少氧化应激。

抗炎作用: 它抑制促炎细胞因子和介质的产生,从而减少炎症。

类似化合物:

莫罗尼苷: 7-O-甲基莫罗尼苷的母体化合物。

番木鳖苷: 另一种具有类似生物活性的环烯醚萜苷。

山茱萸苷: 也从山茱萸中提取的化合物,具有可比的治疗特性.

独特性: 7-O-甲基莫罗尼苷因其特定的甲基化而独特,与母体化合物莫罗尼苷相比,它增强了其稳定性和生物利用度。 这种修饰也有可能在各种应用中提高其治疗功效 .

生化分析

Cellular Effects

7-O-Methyl Morroniside has been shown to have neuroprotective effects in cellular models of Parkinson’s disease by inhibiting oxidative stress and ferroptosis . It also promotes the differentiation and inhibits the apoptosis of MC3T3-E1 cells .

Molecular Mechanism

It has been suggested that it could activate the Nrf2/ARE signaling pathway to increase the antioxidant capacity, thereby inhibiting abnormal lipid metabolism and protecting dopaminergic neurons from ferroptosis in Parkinson’s disease .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, 7-O-Methyl Morroniside at dosages of 25, 50, and 100 mg/kg was shown to restore impaired motor function and reduce neuronal injury .

准备方法

合成路线和反应条件: 7-O-甲基莫罗尼苷的合成通常涉及莫罗尼苷的甲基化。该过程可以通过使用甲基化试剂(例如甲基碘)在碱(例如碳酸钾)存在下实现。 反应通常在诸如二甲基亚砜 (DMSO) 等有机溶剂中在受控温度条件下进行,以确保高产率和纯度 。

工业生产方法: 7-O-甲基莫罗尼苷的工业生产通常涉及使用乙醇或甲醇等溶剂从山茱萸中提取。 然后通过各种色谱技术(包括高效液相色谱 (HPLC))纯化提取物,以分离所需的化合物 。

反应类型:

氧化: 7-O-甲基莫罗尼苷可以发生氧化反应,通常使用高锰酸钾或过氧化氢等试剂,导致形成氧化衍生物。

还原: 还原反应可以使用硼氢化钠等试剂进行,导致形成还原类似物。

常用试剂和条件:

氧化: 水溶液中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 碱存在下,硫醇或胺等亲核试剂。

主要产品:

氧化衍生物: 具有附加含氧官能团的化合物。

还原类似物: 具有还原官能团的化合物。

取代产物: 具有取代甲氧基的新官能团的化合物。

科学研究应用

7-O-甲基莫罗尼苷在科学研究中具有广泛的应用:

化学: 它被用作环烯醚萜苷及其化学性质研究的参考化合物。

生物学: 该化合物因其潜在的抗氧化和抗炎作用而被研究。

医学: 研究表明,7-O-甲基莫罗尼苷可能具有神经保护作用,使其成为治疗神经退行性疾病的候选药物.

工业: 它用于中药和膳食补充剂的配制.

相似化合物的比较

Morroniside: The parent compound from which 7-O-Methyl morroniside is derived.

Loganin: Another iridoid glycoside with similar biological activities.

Cornuside: A compound also extracted from Cornus officinalis with comparable therapeutic properties.

Uniqueness: 7-O-Methyl morroniside is unique due to its specific methylation, which enhances its stability and bioavailability compared to its parent compound, morroniside. This modification also potentially increases its therapeutic efficacy in various applications .

属性

IUPAC Name |

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODPOCIKVLNIL-BSUNYROJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2683756.png)

![(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B2683758.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)

![1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine](/img/structure/B2683765.png)

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)

![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2683778.png)